(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide
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Description
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications
Optical Properties and Mechanofluorochromism
Effect of Stacking Mode on the Mechanofluorochromic Properties : The study by Qing‐bao Song et al. (2015) focused on the synthesis of three 3-aryl-2-cyano acrylamide derivatives, including a closely related compound, to explore their optical properties influenced by distinct face-to-face stacking modes. The derivatives demonstrated varying luminescence behaviors under mechanical stimuli, attributed to the transition between crystalline and amorphous phases. This research sheds light on the potential application of such compounds in developing mechanofluorochromic materials, which can have applications in sensors and displays (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Synthesis and Characterization for Corrosion Inhibition : Ahmed Abu-Rayyan et al. (2022) investigated synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, highlighting their effectiveness through various analytical methods. This application is crucial for extending the lifespan of metal components in industrial settings, demonstrating the chemical's potential in materials science and engineering (Ahmed Abu-Rayyan et al., 2022).
Synthesis and Herbicidal Activity
Herbicidal Inhibitors of PSII Electron Transport : Research by Qingmin Wang et al. (2004) on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, closely related to the compound of interest, demonstrated significant herbicidal activities. This study provides insight into the development of new herbicides, showcasing the application of acrylamide derivatives in agriculture (Qingmin Wang et al., 2004).
Photoprotection and Toxicity Evaluation
Photoprotective Effect and Toxicity Evaluation : The novel heterocyclic compound LQFM048, synthesized using a green chemistry approach from derivatives similar to the compound , was studied for its photoprotective effects and acute oral systemic toxicity. The research by D. C. Vinhal et al. (2016) highlights the compound's stability under sunlight exposure and its potential as a new sunscreen product, emphasizing the importance of such compounds in dermatological applications (D. C. Vinhal et al., 2016).
Properties
IUPAC Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLNHNTMQAZOV-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.